molecular formula C14H14ClNO2S B187305 N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS No. 6158-16-3

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B187305
CAS No.: 6158-16-3
M. Wt: 295.8 g/mol
InChI Key: OWDKZOJVKDHUMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with a 4-chlorophenyl group and two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 4-chloroaniline and 2,5-dimethylbenzenesulfonic acid.

Scientific Research Applications

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-fluorophenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-methylphenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom enhances its lipophilicity and potential binding affinity to biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)19(17,18)16-13-7-5-12(15)6-8-13/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDKZOJVKDHUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357192
Record name N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6158-16-3
Record name N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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